molecular formula C10H9NO3 B6205852 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 933704-29-1

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B6205852
CAS No.: 933704-29-1
M. Wt: 191.18 g/mol
InChI Key: ADOMHPLVMXMMES-UHFFFAOYSA-N
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Description

3-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a heterocyclic compound featuring a tetrahydroisoquinoline core with a ketone group at position 3 and a carboxylic acid substituent at position 6. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors that recognize planar, aromatic systems.

Properties

CAS No.

933704-29-1

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)

InChI Key

ADOMHPLVMXMMES-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C(=CC=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Stage 1: Esterification

The hydroxyl group of a precursor alcohol reacts with triphosgene under inert conditions:

R-OH+Cl3C-O-C(O)-O-CCl3R-O-C(O)-OCH3+HCl\text{R-OH} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{R-O-C(O)-OCH}_3 + \text{HCl}

Triphosgene’s high reactivity allows reactions to proceed at ambient temperatures (20–25°C), minimizing thermal degradation.

Stage 2: Hydrolysis

The methyl ester undergoes basic hydrolysis to yield the carboxylic acid:

R-COOCH3+NaOHR-COONa++CH3OH\text{R-COOCH}3 + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{CH}3\text{OH}

Acidification with HCl precipitates the final product. This method achieves yields exceeding 85% with purity ≥95% after recrystallization.

Optimization of Reaction Conditions

Synthetic efficiency hinges on precise control of parameters such as temperature, solvent systems, and catalyst loading. For instance:

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temperatures accelerate cyclization but risk decomposition
SolventDMF or THFDMF enhances solubility; THF reduces side reactions
Catalyst (e.g., PPTS)5–10 mol%Accelerates esterification without byproducts

Dynamic NMR studies reveal that solvent choice directly affects the conformational stability of intermediates, particularly in spirocyclic derivatives.

Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade output:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials, yielding crystals with 99% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves regioisomers, though scalability remains a challenge.

  • HPLC-MS : Reserved for final quality control, identifying trace impurities (<0.1%) such as des-carboxy derivatives.

Stereochemical Considerations

The Castagnoli-Cushman reaction enables diastereoselective synthesis of trans-configured derivatives, which exhibit superior bioactivity compared to cis-isomers. Chiral auxiliaries like Evans’ oxazolidinones enforce stereochemical control during cyclization, achieving enantiomeric excess (ee) >90% .

Chemical Reactions Analysis

Types of Reactions

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid span multiple domains:

Chemistry

This compound serves as a key intermediate in the synthesis of complex organic molecules and natural products. Its unique structural features allow for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Biology

Research indicates that derivatives of tetrahydroisoquinoline can act as inhibitors of enzymes such as aminopeptidase N (APN), which is implicated in tumor progression and metastasis. Additionally, studies have highlighted its potential neuroprotective effects and ability to modulate neurotransmitter systems.

Medicine

The compound shows promise in therapeutic applications for:

  • Neurodegenerative diseases : Potential neuroprotective properties may help in conditions like Alzheimer's disease.
  • Cancer : Its ability to inhibit specific enzymes could be leveraged for anti-cancer therapies.
  • Infectious diseases : Investigations into its antibacterial and antiviral properties are ongoing.

Case Studies

Several studies have documented the efficacy of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid in preclinical settings:

  • Neuroprotection : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in cellular models of oxidative stress.
  • Anti-cancer Activity : Research indicated that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Structural Analogs within the Tetrahydroisoquinoline Family

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Source
3-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Tetrahydroisoquinoline 3-oxo, 8-carboxylic acid C₁₀H₉NO₃ Potential intermediate for drug synthesis; ketone enhances electrophilicity -
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Tetrahydroisoquinoline 2-benzyl, 8-carboxylic acid C₁₇H₁₅NO₂ Bulky benzyl group may improve lipophilicity; used in peptide coupling
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride Tetrahydroisoquinoline 7-fluoro, 8-carboxylic acid, HCl salt C₁₀H₉FNO₂·HCl Fluorine enhances metabolic stability; HCl salt improves solubility
N-Boc-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Tetrahydroisoquinoline N-Boc, 8-carboxylic acid C₁₅H₁₇NO₄ Boc protection aids in stepwise synthesis; intermediate for API development

Key Observations :

  • Substituent Position: The 3-oxo group in the target compound introduces a polar ketone moiety, which may enhance hydrogen-bonding interactions in biological targets compared to non-oxidized analogs like the 2-benzyl derivative .
  • Synthetic Utility : Boc-protected derivatives (e.g., ) are critical for multi-step syntheses, whereas the 3-oxo variant may serve as a reactive handle for further functionalization.

Comparison with Dihydroquinoline Derivatives

Dihydroquinolines with 4-oxo or 4-thioxo groups (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxamides) are pharmacologically significant, often explored as antimicrobial or anticancer agents .

Table 2: Dihydroquinoline vs. Tetrahydroisoquinoline Derivatives
Feature 3-Oxo-Tetrahydroisoquinoline-8-Carboxylic Acid 4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
Core Structure Tetrahydroisoquinoline (saturated bicyclic) Dihydroquinoline (partially unsaturated monocyclic)
Functional Groups 3-oxo, 8-carboxylic acid 4-oxo/thioxo, 3-carboxamide
Synthetic Accessibility Requires specialized reduction/oxidation steps Widely synthesized via Pfitzinger or Gould-Jacobs reactions
Biological Relevance Limited direct data; inferred role in enzyme inhibition Demonstrated activity against bacterial DNA gyrase

Key Differences :

  • Pharmacophore Placement: The 3-oxo group in tetrahydroisoquinoline contrasts with the 4-oxo group in dihydroquinolines, altering binding interactions with biological targets.

Comparison with Isobenzofuran and Phthalazinone Derivatives

Compounds like (S)-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one () share a ketone group but feature distinct heterocyclic systems.

Table 3: Heterocyclic Systems Comparison
Compound Class Key Features Potential Applications
Tetrahydroisoquinoline-8-carboxylic acid Bicyclic, saturated N-heterocycle with 3-oxo Central nervous system (CNS) drug design
Phthalazinone-Isobenzofuran Hybrids Fused aromatic rings with ketone and lactone Catalysis or material science

Insights :

  • Phthalazinone-isobenzofuran hybrids (e.g., ) exhibit rigid, planar structures suited for π-π stacking in materials, whereas the tetrahydroisoquinoline scaffold is more adaptable for receptor binding.

Biological Activity

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS No. 933704-29-1) is a compound belonging to the tetrahydroisoquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : 191.18 g/mol
  • IUPAC Name : 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylic acid
  • Structure : The compound features a heterocyclic ring structure with functional groups including a ketone and a carboxylic acid.

The biological activity of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
  • Cell Cycle Regulation : Research indicates that it can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines .
  • Neuroprotective Effects : Its potential in treating neurodegenerative diseases is supported by its ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic transmission in the brain .

Anticancer Activity

Studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound 13d (a derivative) demonstrated potent antiproliferative activity against HeLa and K562 cell lines with IC50 values of 0.126 μM and 0.164 μM respectively .

Neuroprotective Properties

The compound has been evaluated for its neuroprotective properties:

  • It exhibits moderate inhibition of human acetylcholinesterase (huAChE) with an IC50 of approximately 1680 nM, indicating potential utility in Alzheimer's disease management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, a comparison with similar compounds is valuable:

Compound NameStructure SimilarityBiological Activity
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidSimilar core structureUsed in peptide-based drugs
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidSimilar core structureAnti-inflammatory properties
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidSimilar core structureSynthesis of chiral derivatives

Case Studies

Recent studies have highlighted the biological activity of this compound:

  • Inhibition of Tubulin Polymerization : A study found that N-substituted derivatives showed significant inhibition of tubulin polymerization (IC50 = 3.97 μM), suggesting potential as antitumor agents targeting microtubule dynamics .
  • Neuroprotective Mechanisms : Another investigation focused on the ability of certain derivatives to inhibit Aβ aggregation and protect against oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Cyclocondensation : Utilize substituted anilines and β-keto esters under acidic conditions to form the tetrahydroisoquinoline scaffold. Adjust solvent polarity (e.g., ethanol vs. DMF) to modulate reaction rates and yields .
  • Hydrogenation : Reduce isoquinoline precursors (e.g., 3,4-dihydroisoquinolines) using palladium catalysts in acidic media. Catalyst loading (5–10% Pd/C) and hydrogen pressure (1–3 atm) critically affect stereochemical outcomes .
  • Table :
MethodYield Range (%)Key Variables
Cyclocondensation45–70Solvent polarity, temperature
Catalytic hydrogenation60–85Catalyst type, H₂ pressure

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodological Answer :

  • Purification : Recrystallize from ethanol/water mixtures or toluene to remove unreacted intermediates. For hydrochloride salts, use methanol/ether gradients .
  • Characterization :
  • X-ray crystallography : Resolve stereochemistry and confirm carboxylate positioning (e.g., dihedral angles between the carboxyl group and the tetrahydroisoquinoline ring) .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks (e.g., δ 8.1–8.3 ppm for aromatic protons, δ 170–175 ppm for carboxylic carbons) .

Advanced Research Questions

Q. What strategies mitigate conflicting data in enzyme inhibition assays involving this compound?

  • Methodological Answer :

  • Control for redox interference : Pre-treat assays with antioxidants (e.g., ascorbic acid) to rule out nonspecific redox activity .
  • Validate binding modes : Use isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric inhibition. Compare KdK_d values with IC₅₀ from enzymatic assays .
  • Case Study : Discrepancies in IC₅₀ values for NADPH oxidase inhibition were resolved by adjusting assay pH (optimal at 7.4) and excluding divalent cations .

Q. How does stereochemistry at C3 influence biological activity, and how can it be controlled during synthesis?

  • Methodological Answer :

  • Chiral resolution : Employ diastereomeric salt formation with L-tartaric acid to separate enantiomers. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) .
  • Stereochemical impact : The (S)-enantiomer shows 10-fold higher affinity for GABA receptors compared to (R), as demonstrated by molecular docking and electrophysiology .
  • Table :
StereoisomerTarget Affinity (Ki, nM)Bioactivity Relevance
(S)-form12 ± 2Neurotransmitter modulation
(R)-form130 ± 15Limited therapeutic potential

Q. What analytical methods resolve contradictions in stability studies under varying pH conditions?

  • Methodological Answer :

  • pH-dependent degradation : Use LC-MS to identify degradation products. At pH < 3, decarboxylation dominates; at pH > 10, ring-opening via hydroxide attack occurs .
  • Stabilization strategies : Formulate with cyclodextrins (e.g., β-CD) to enhance aqueous stability. Conduct accelerated stability testing (40°C/75% RH) over 4 weeks .

Methodological Framework for Data Interpretation

Q. How can researchers align experimental findings with theoretical models (e.g., QSAR) for this compound?

  • Methodological Answer :

  • QSAR modeling : Correlate logP values (calculated via ChemDraw) with membrane permeability data. Adjust substituents at C8 (e.g., electron-withdrawing groups) to enhance bioavailability .
  • Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

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